molecular formula C11H7ClN4 B120616 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile CAS No. 244768-32-9

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Cat. No. B120616
M. Wt: 230.65 g/mol
InChI Key: QXCHAADSAYQDHL-UHFFFAOYSA-N
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Description

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is an intermediate compound significant in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives. Its importance lies in its role in the development of pharmaceutical agents targeting viral replication mechanisms .

Synthesis Analysis

The synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile involves a multi-step process starting with 2-thiouracil. Initially, 2-(methylthio)pyrimidin-4(1H)-one is prepared using iodomethane and sodium hydroxide. This intermediate then reacts with para-aminobenzonitrile at high temperatures to yield 4-((4-oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile. Subsequent chlorination with phosphorus oxychloride produces the desired chlorinated product. The overall yield from 2-thiouracil to the final product is reported to be 40.4% .

Molecular Structure Analysis

The molecular structure of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile was confirmed using proton nuclear magnetic resonance (NMR) and carbon-13 NMR spectroscopy. These techniques provided detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the absence of impurities and the presence of characteristic absorption peaks for the compound .

Chemical Reactions Analysis

While the specific chemical reactions of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile are not detailed in the provided papers, the compound's role as an intermediate suggests it undergoes further chemical transformations in the synthesis of HIV-1 reverse transcriptase inhibitors. The presence of reactive functional groups such as the chloropyrimidinyl and the benzonitrile moiety indicates potential for further substitution or coupling reactions in pharmaceutical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile are not explicitly reported in the provided papers. However, based on the structure, one can infer that the compound is likely to be a solid at room temperature and may exhibit moderate solubility in organic solvents due to the presence of the benzonitrile group. The chloropyrimidinyl group may also influence the compound's reactivity and interaction with other chemical entities .

Scientific Research Applications

Synthesis as an Intermediate in HIV-1 Reverse Transcriptase Inhibitors

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is notably used as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives. The compound is synthesized from 2-thiouracil using iodomethane and sodium hydroxide, undergoing several steps including methylation, reaction with para-aminobenzonitrile, and chlorination, leading to a total yield of 40.4% from 2-thiouracil. Its structure is confirmed by proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectroscopy (Ju Xiu-lia, 2015).

Histamine H4 Receptor Ligand Research

This compound is also part of a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). Through systematic modification of its core pyrimidine moiety and other positions, compound 4, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, emerged as potent in vitro and showed potential as an anti-inflammatory agent in animal models, suggesting a promising role for H4R antagonists in pain management (R. Altenbach et al., 2008).

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds derived from similar structures. For instance, the synthesis of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and its derivatives from 5-chloro-2-hydroxy-benzonitrile showed notable antibacterial and antifungal activity, highlighting the potential of these compounds in antimicrobial applications (Mahesh K. Kumar et al., 2022).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Another significant application is in the design of dual inhibitors of thymidylate synthase and dihydrofolate reductase. Classical and nonclassical antifolates have been developed, showing potent inhibition of human TS and DHFR, suggesting their potential as effective antitumor agents (A. Gangjee et al., 2008).

Fungicidal Activity

The synthesis of novel compounds like benzothieno[3',2':2,3]pyrido[4,5- d ]pyrido[1,2- a ]pyrimidines, derived from similar structures, has demonstrated significant fungicidal activities, showcasing the potential of these compounds in agricultural and pharmaceutical applications (Jiao Xu et al., 2018).

Safety And Hazards

The compound should be stored in a refrigerator . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The compound is used in the preparation of 2-naphthyl substituted diarylpyrimidines (DAPY) analogues . It is also used as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives. This suggests that it could have potential applications in the development of new antiviral drugs.

properties

IUPAC Name

4-[(4-chloropyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-5-6-14-11(16-10)15-9-3-1-8(7-13)2-4-9/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCHAADSAYQDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458374
Record name 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile
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Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

CAS RN

244768-32-9
Record name 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile
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Record name 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
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Record name 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile
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Record name 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 4-[(1,4-dihydro-4-oxo-2-pyrimidinyl)amino]benzonitrile, (0.12 mol) in POCl3 (90 ml) was stirred and refluxed under Argon for 20 minutes. The reaction mixture was slowly poured onto 750 ml ice/water, and the solid was separated by filtration. The solid was suspended in 500 ml water, and the pH of the suspension was adjusted to neutral by adding a 20% NaOH solution. The solid was again separated by filtration, suspended in 200 ml 2-propanone, and 1000 ml CH2Cl2 was added. The mixture was heated until all solid had dissolved. After cooling to room temperature, the aqueous layer was separated, and the organic layer was dried. During removal of the drying agent by filtration, a white solid formed in the filtrate. Further cooling of the filtrate in the freezer, followed by filtration, yielded 21.38 g (77.2%) of 4-[(4-chloro-2-pyrimidinyl)amino]benzonitrile (interm. 10).
Quantity
0.12 mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phosphorous oxychloride (104 gm) was added slowly to 4-(4-hydroxypyrimidin-2-ylamino)benzonitrile (12 gm) at 0° C. and then heated to reflux for 1 hour. The solution was then cooled to room temperature, stirred for 30 minutes and filtered. The precipitated solid thus obtained was dissolved in isopropyl alcohol at 0 to 5° C. and stirred for 1 hour at 0 to 5° C. The solid obtained was collected by filtration and then dried to obtain 9.75 gm of 4-(4-chloropyrimidin-2-ylamino)benzonitrile.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-[(4-hydroxy-2-pyrimidinyl)amino]-benzonitrile (0.12 mol) in POCl3 (90 ml) was stirred and refluxed under Argon for 20 minutes. The reaction mixture was slowly poured onto 750 ml ice/water, and the solid was separated by filtration. The solid was suspended in 500 ml water, and the pH of the suspension was adjusted to neutral by adding a 20% NaOH solution. The solid was again separated by filtration, suspended in 200 ml 2-propanone, and 1 L methylene chloride was added. The mixture was heated till all solid had dissolved. After cooling to room temperature, the aqueous layer was separated, and the organic layer was dried over magnesium sulfate. During removal of the drying agent by filtration, a solid formed in the filtrate. Further cooling of the filtrate in the freezer, followed by filtration, yielded 21.38 g of 4-[(4-chloro-2-pyrimidinyl)amino]-benzonitrile (intermediate 2).
Quantity
0.12 mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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